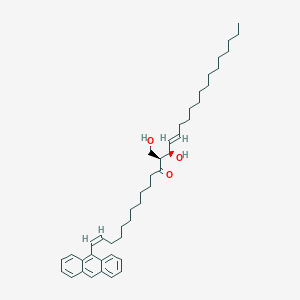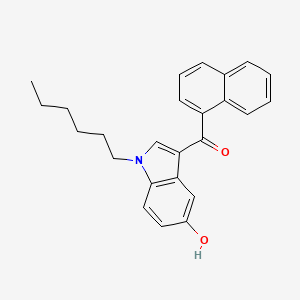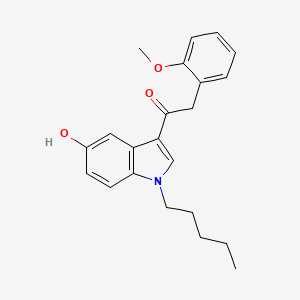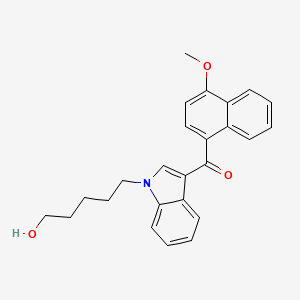![molecular formula C13H15N3O3 B594107 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-82-4](/img/structure/B594107.png)
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a spirocyclic lactam that exhibits a unique structure and possesses various biological activities.4]nonan-2-one.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one can be achieved through a multi-step reaction sequence.
Starting Materials
3-nitrobenzaldehyde, 4,4-dimethyl-1,3-dioxane-2-one, ammonium acetate, sodium cyanoborohydride, acetic acid, ethanol, sodium hydroxide, chloroform, wate
Reaction
Step 1: Synthesis of 3-nitrobenzylidene-4,4-dimethyl-2-oxazolidinone by condensation reaction of 3-nitrobenzaldehyde and 4,4-dimethyl-1,3-dioxane-2-one in the presence of ammonium acetate in acetic acid and ethanol., Step 2: Reduction of 3-nitrobenzylidene-4,4-dimethyl-2-oxazolidinone to 3-amino-benzylidene-4,4-dimethyl-2-oxazolidinone using sodium cyanoborohydride in the presence of acetic acid and ethanol., Step 3: Cyclization of 3-amino-benzylidene-4,4-dimethyl-2-oxazolidinone with sodium hydroxide in water to form 3-(3-aminophenyl)-1,4-diazaspiro[4.4]nonane., Step 4: Nitration of 3-(3-aminophenyl)-1,4-diazaspiro[4.4]nonane with nitric acid in chloroform to form 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonane., Step 5: Conversion of 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonane to 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one by reaction with acetic anhydride in the presence of acetic acid and pyridine.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties. Additionally, it has been shown to interact with various neurotransmitter receptors, which may explain its potential as an anti-depressant and anxiolytic agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one exhibits various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, it has been shown to have anxiolytic and anti-depressant effects in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one in lab experiments is its unique structure and potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in animal studies. However, one of the limitations of using 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one. Furthermore, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and mental health disorders.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have potential as an anti-depressant and anxiolytic agent. The unique structure of 3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKBQUCKPPXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


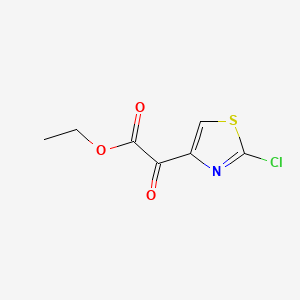
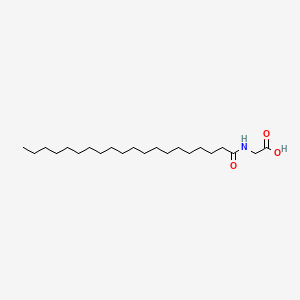
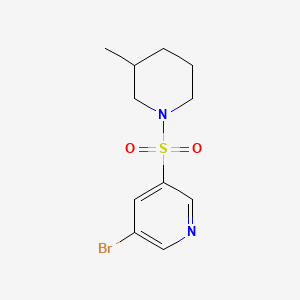
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
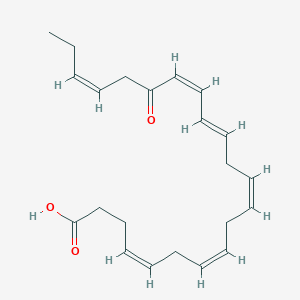
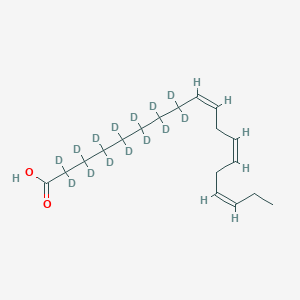
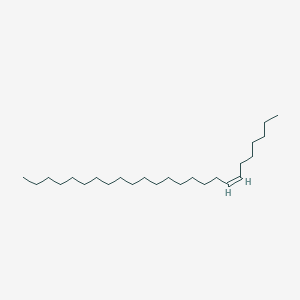
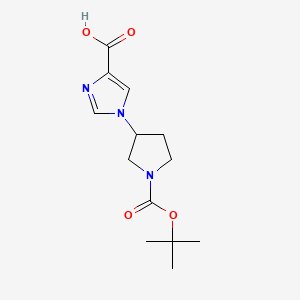
![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)
